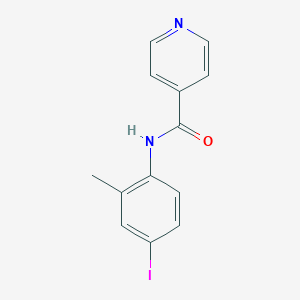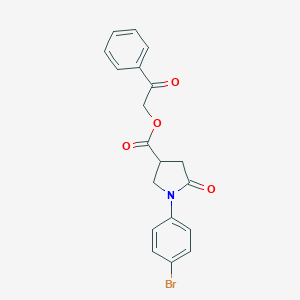![molecular formula C21H22NO3+ B271358 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is a chemical compound that belongs to the quinolinium family. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. It has been shown to bind to DNA and RNA, and may have potential applications in gene therapy.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which play a role in neurological disorders such as Alzheimer's disease. It has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is its strong fluorescence properties, which make it a useful tool for bioimaging and biosensing applications. It is also relatively easy to synthesize, and can be obtained in good yield and purity. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium. One area of interest is the development of new biosensors and bioimaging techniques using this compound. Another potential direction is the investigation of its potential applications in gene therapy and the treatment of neurological and oxidative stress-related diseases. Additionally, further studies on its mechanism of action and potential toxicity may help to better understand its potential applications and limitations.
Synthesis Methods
The synthesis of 1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium involves the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine and 4-vinylquinoline in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium has been extensively studied for its potential applications in scientific research. It has been found to exhibit strong fluorescence properties, making it a useful tool for bioimaging and biosensing applications. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and iron.
properties
Molecular Formula |
C21H22NO3+ |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-12-11-15(17-7-5-6-8-18(17)22)9-10-16-13-20(24-3)21(25-4)14-19(16)23-2/h5-14H,1-4H3/q+1/b10-9+ |
InChI Key |
XHLBTVGEPJKETM-MDZDMXLPSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC(=C(C=C3OC)OC)OC |
SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)



![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)
![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)